molecular formula C7H14N2O3 B13194743 Methyl 2-(2-aminopropanamido)propanoate

Methyl 2-(2-aminopropanamido)propanoate

Cat. No.: B13194743
M. Wt: 174.20 g/mol
InChI Key: LNLRCQQTGATDQI-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminopropanamido)propanoate is an organic compound with the molecular formula C7H14N2O3 It is a derivative of propanoic acid and contains both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminopropanamido)propanoate typically involves the reaction of methyl propanoate with 2-aminopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Esterification: Methyl propanoate is reacted with 2-aminopropanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production methods may also include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminopropanamido)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the amide or ester functional groups, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may convert the amide group to an amine or the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups. Common reagents for these reactions include alkyl halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, alcohols, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, oxidized amides or esters.

    Reduction: Amines, alcohols.

    Substitution: Substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-aminopropanamido)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may be used in the development of new pharmaceuticals or bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where amide or ester derivatives are of interest.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminopropanamido)propanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amide and ester functional groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Methyl 2-(2-aminopropanamido)propanoate can be compared with other similar compounds, such as:

    Methyl 2-(2-aminopropanamido)butanoate: Similar structure but with an additional carbon in the alkyl chain. This compound may have different physical and chemical properties due to the longer chain length.

    Ethyl 2-(2-aminopropanamido)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester. This variation can affect the compound’s reactivity and solubility.

    Propyl 2-(2-aminopropanamido)propanoate: Similar structure but with a propyl ester group. This compound may exhibit different biological activity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(2-aminopropanoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLRCQQTGATDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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